molecular formula C14H8BrNO2 B14133844 2-Benzoyl-6-bromo-1,3-benzoxazole

2-Benzoyl-6-bromo-1,3-benzoxazole

Cat. No.: B14133844
M. Wt: 302.12 g/mol
InChI Key: NBMHUHALEAAWQQ-UHFFFAOYSA-N
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Description

2-Benzoyl-6-bromo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-6-bromo-1,3-benzoxazole typically involves the reaction of 2-aminophenol with benzoyl chloride and bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the benzoxazole ring. The process involves:

    Step 1: Reacting 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoyl-1,3-benzoxazole.

    Step 2: Bromination of the 2-benzoyl-1,3-benzoxazole using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain this compound.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts and nanocatalysts are commonly employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-6-bromo-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-benzoyl-6-amino-1,3-benzoxazole or 2-benzoyl-6-alkoxy-1,3-benzoxazole can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-Benzoyl-6-bromo-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-bromo-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-1,3-benzoxazole: Lacks the bromine atom at the 6-position.

    6-Bromo-1,3-benzoxazole: Lacks the benzoyl group at the 2-position.

    2-Benzoyl-5-bromo-1,3-benzoxazole: Bromine atom is at the 5-position instead of the 6-position.

Uniqueness

2-Benzoyl-6-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl group and the bromine atom at specific positions on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

(6-bromo-1,3-benzoxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C14H8BrNO2/c15-10-6-7-11-12(8-10)18-14(16-11)13(17)9-4-2-1-3-5-9/h1-8H

InChI Key

NBMHUHALEAAWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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